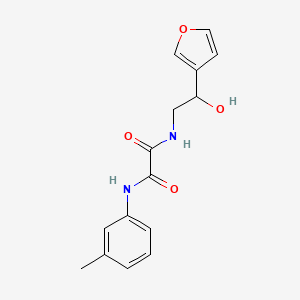
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This compound also features an oxalamide group, which is a functional group consisting of an amide group attached to a carbonyl group. Additionally, it has a m-tolyl group, which is a toluene with a substituent at the meta position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The furan ring and the m-tolyl group are both aromatic and may participate in pi stacking interactions. The oxalamide group could be involved in hydrogen bonding due to the presence of the amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The oxalamide group could participate in reactions typical of amides, such as hydrolysis. The m-tolyl group may also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity. The oxalamide group could influence its solubility due to the potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide and related compounds have shown significant promise in catalysis, particularly in enhancing the catalytic activity in copper-catalyzed coupling reactions. These reactions are vital for creating a broad range of pharmaceutical and organic compounds. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and relatively low temperatures, producing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
Biomass Conversion
Compounds based on the furan moiety, such as 2,5-bis(hydroxymethyl)furan, have been identified as valuable in the realm of biomass conversion to bio-based chemicals. These compounds play a crucial role in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is essential for converting oxygen-rich compounds found in biomass into more valuable chemicals or fuels, contributing to the development of sustainable energy sources (Nakagawa, Tamura, & Tomishige, 2013).
Biobased Polyesters Synthesis
The synthesis of biobased polyesters using furanic compounds as building blocks represents another promising area of application. Furan-based diols, such as 2,5-bis(hydroxymethyl)furan, have been utilized in enzymatic polymerization processes to create novel biobased polyesters. These materials could potentially replace petroleum-based polyesters in various applications, contributing to the development of more sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Environmental Monitoring
Furan-based compounds have also been explored for environmental monitoring applications. For instance, a metal-organic framework based on furan dicarboxylic acid has been developed for the rapid and visible detection of toxic oxoanions in aqueous media. This innovative approach utilizes the luminescent properties of the framework for sensitive detection, highlighting the potential of furan derivatives in environmental monitoring and safety (Singha, Majee, Hui, Mondal, & Mahata, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-3-2-4-12(7-10)17-15(20)14(19)16-8-13(18)11-5-6-21-9-11/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMYUKDDJTNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

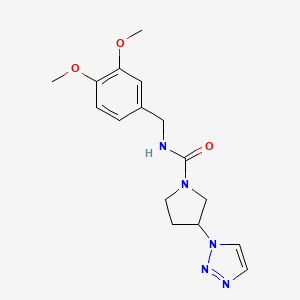

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)
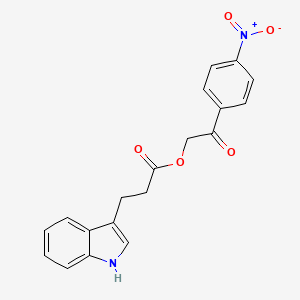
![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)
![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)
![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)
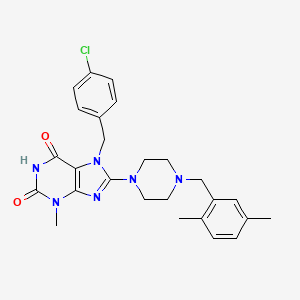
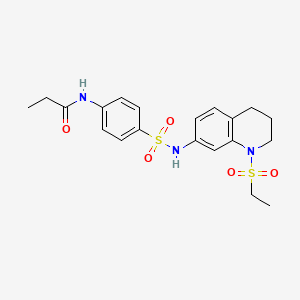
![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2955126.png)